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Compound Name: 4-Chloroindolin-2-One

Cat. No.: B1585636 Get Quote

Introduction
4-Chloroindolin-2-one, also known as 4-chlorooxindole, is a halogenated derivative of indolin-

2-one. The oxindole core is a privileged scaffold in medicinal chemistry, appearing in a

multitude of biologically active compounds and approved pharmaceuticals. The introduction of

a chlorine atom at the 4-position of the aromatic ring significantly influences the molecule's

electronic properties and metabolic stability, making it a valuable building block in drug

discovery and development.[1] A comprehensive understanding of its spectroscopic

characteristics is paramount for unambiguous identification, purity assessment, and structural

elucidation of its derivatives in complex biological matrices.

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Chloroindolin-2-one, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices

and the interpretation of the spectral data are discussed to provide field-proven insights for

researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview
The structural framework of 4-Chloroindolin-2-one forms the basis for interpreting its

spectroscopic data. The molecule consists of a bicyclic system with a benzene ring fused to a

five-membered lactam ring. The chlorine substituent at the C4 position and the methylene

group at C3 are key features that give rise to characteristic spectral signatures.
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Molecular Structure of 4-Chloroindolin-2-one

Caption: Chemical structure of 4-Chloroindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 4-Chloroindolin-2-one, both ¹H and ¹³C NMR provide diagnostic information.

¹H NMR Spectroscopy
The proton NMR spectrum of 4-Chloroindolin-2-one is expected to exhibit distinct signals for

the aromatic protons, the methylene protons, and the amine proton. The electron-withdrawing

nature of the chlorine atom and the amide group will influence the chemical shifts of the

neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloroindolin-2-one

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H N-H

~7.2 Triplet 1H H-6

~7.0 Doublet 1H H-5

~6.8 Doublet 1H H-7

~3.6 Singlet 2H CH₂

Note: Predicted data is based on standard chemical shift values and may vary from

experimental results.

The downfield chemical shift of the N-H proton is characteristic of an amide proton. The

aromatic protons are expected to show a splitting pattern corresponding to their coupling with

adjacent protons. The methylene protons at the C3 position are expected to appear as a singlet

due to the absence of adjacent protons.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The

carbonyl carbon of the lactam ring is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloroindolin-2-one

Chemical Shift (ppm) Assignment

~175 C=O

~142 C-7a

~130 C-4

~128 C-6

~125 C-3a

~123 C-5

~110 C-7

~36 C-3

Note: Predicted data is based on standard chemical shift values and may vary from

experimental results.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Chloroindolin-2-one will be dominated by absorptions corresponding to the N-H

and C=O stretching vibrations of the lactam ring, as well as C-H and C-Cl bonds.

Table 3: Expected IR Absorption Peaks for 4-Chloroindolin-2-one
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Wavenumber (cm⁻¹) Intensity Assignment

~3200 Strong, Broad N-H Stretch (Amide)

~1710 Strong, Sharp C=O Stretch (Lactam)

~1610, ~1470 Medium C=C Stretch (Aromatic)

~780 Strong C-Cl Stretch

The broadness of the N-H stretch is indicative of hydrogen bonding. The strong, sharp

absorption around 1710 cm⁻¹ is a hallmark of the carbonyl group in a five-membered lactam

ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4-Chloroindolin-2-one, the presence of a chlorine atom will result in a

characteristic isotopic pattern in the mass spectrum.

The molecular ion peak (M⁺) is expected at m/z 167, corresponding to the molecule with the

³⁵Cl isotope. A significant M+2 peak at m/z 169, with an intensity of approximately one-third of

the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope.[2]

Expected Fragmentation Pattern:

The fragmentation of 4-Chloroindolin-2-one is likely to proceed through the loss of small

molecules such as CO and HCl, as well as cleavage of the lactam ring.

Workflow for Spectroscopic Analysis of 4-Chloroindolin-2-one

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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